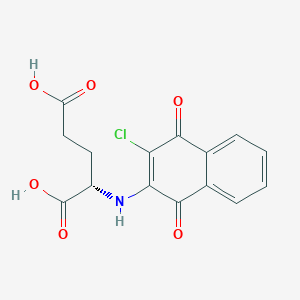
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- is a synthetic compound that has been widely used in scientific research. It is also known as MK-801 and is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- acts as a non-competitive antagonist of the NMDA receptor. It binds to the receptor site and blocks the ion channel, preventing the influx of calcium ions into the cell. This inhibition of the NMDA receptor activity leads to the modulation of various neurotransmitter systems, including dopamine, serotonin, and acetylcholine.
生化和生理效应
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- has been shown to have significant biochemical and physiological effects. It has been demonstrated to reduce the excitotoxicity associated with excessive glutamate release, which is a major contributor to neuronal damage in various neurological disorders. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- in lab experiments include its potent and selective action on the NMDA receptor, which makes it an ideal tool for studying the role of this receptor in various neurological and psychiatric disorders. However, its limitations include its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
未来方向
There are several future directions for the use of L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- in scientific research. These include the development of more selective and potent NMDA receptor antagonists, the exploration of its potential therapeutic applications in various neurological and psychiatric disorders, and the investigation of its effects on other neurotransmitter systems. Additionally, the use of L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- in combination with other drugs may lead to the development of more effective treatments for these disorders.
合成方法
The synthesis of L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- involves the reaction of 3-chloro-4-hydroxyquinoline-2(1H)-one with ethyl chloroformate to obtain the ethyl ester derivative. This ester is then treated with L-glutamic acid to form the desired compound.
科学研究应用
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- has been extensively used in scientific research to study the NMDA receptor and its role in various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and anxiety disorders.
属性
CAS 编号 |
180179-63-9 |
|---|---|
产品名称 |
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- |
分子式 |
C15H12ClNO6 |
分子量 |
337.71 g/mol |
IUPAC 名称 |
(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]pentanedioic acid |
InChI |
InChI=1S/C15H12ClNO6/c16-11-12(17-9(15(22)23)5-6-10(18)19)14(21)8-4-2-1-3-7(8)13(11)20/h1-4,9,17H,5-6H2,(H,18,19)(H,22,23)/t9-/m0/s1 |
InChI 键 |
PKJVFMMDUMVWLU-VIFPVBQESA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(CCC(=O)O)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(CCC(=O)O)C(=O)O |
其他 CAS 编号 |
180179-63-9 |
同义词 |
(2S)-2-[(3-chloro-1,4-dioxo-naphthalen-2-yl)amino]pentanedioic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




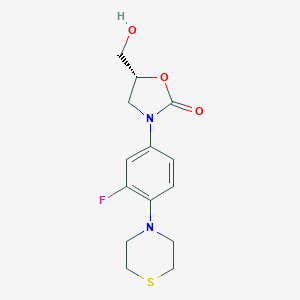
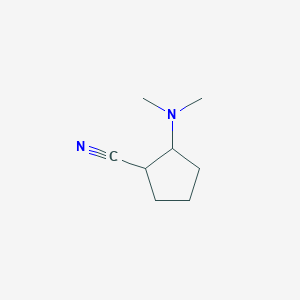
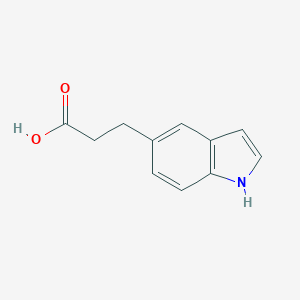
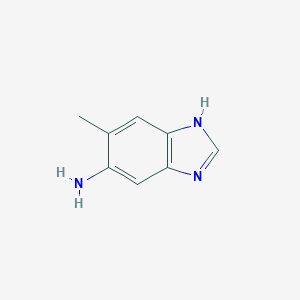
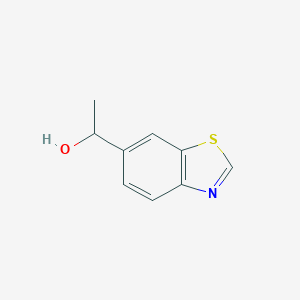
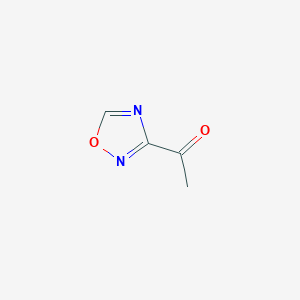
![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)
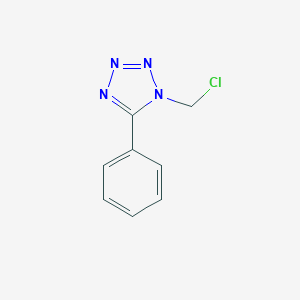
![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B71068.png)
![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)
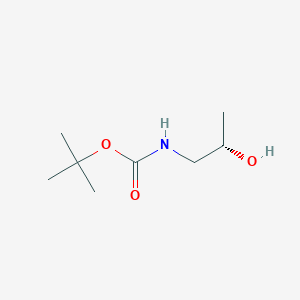
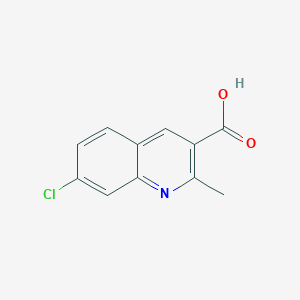
![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B71080.png)